![molecular formula C16H17NO6S B2747366 4-{[(3,4-Dimethoxyphenyl)sulfonyl](methyl)amino}benzoic acid CAS No. 723247-01-6](/img/structure/B2747366.png)
4-{[(3,4-Dimethoxyphenyl)sulfonyl](methyl)amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Development of New Pharmaceutical Compounds
EP1 Receptor Selective Antagonists
Research has identified compounds structurally similar to "4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid" as potential EP1 receptor selective antagonists. These compounds are studied for their optimized antagonist activity, with some exhibiting in vivo activity, highlighting their potential in therapeutic applications focused on EP1 receptor modulation (Naganawa et al., 2006).
Chemical Synthesis and Structural Analysis
Sulfonyl-bridged Oligo(benzoic acid)s
The synthesis and structural analysis of sulfonyl-bridged oligo(benzoic acid)s have been explored, revealing their potential in forming supramolecular structures through hydrogen bonds. These compounds show high extractability toward lanthanoid ions, indicating their use in selective metal extraction processes (Morohashi et al., 2014).
Potential in Stress Tolerance in Plants
Induction of Stress Tolerance
Studies have shown that benzoic acid derivatives can play a significant role in inducing multiple stress tolerance in plants, such as heat, drought, and chilling stress. This indicates the potential of these compounds in improving crop resilience to environmental stresses (Senaratna et al., 2004).
Applications in Materials Science
Copper-mediated Ortho C-H Sulfonylation
The copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives has been demonstrated, showcasing a method to synthesize aryl sulfones with excellent regioselectivity. This highlights the utility of sulfonylation reactions in synthesizing compounds with potential applications in materials science and organic synthesis (Liu et al., 2015).
These studies underscore the diverse scientific research applications of "4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid" and related compounds, ranging from pharmaceutical development to materials science and environmental resilience in agriculture. The structural and chemical properties of these compounds make them valuable in various domains of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes and receptors in the body .
Mode of Action
It’s known that the carboxylate group of similar compounds occupies the oxyanion hole in enzymes, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .
properties
IUPAC Name |
4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-17(12-6-4-11(5-7-12)16(18)19)24(20,21)13-8-9-14(22-2)15(10-13)23-3/h4-10H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMATYRCICSIMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3,4-Dimethoxyphenyl)sulfonyl](methyl)amino}benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.